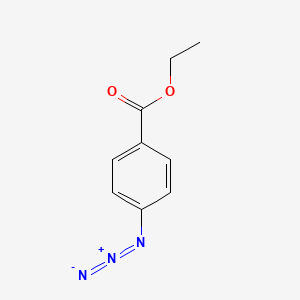

Ethyl 4-azidobenzoate

CAS No.:

Cat. No.: VC17979242

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O2 |

|---|---|

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | ethyl 4-azidobenzoate |

| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |

| Standard InChI Key | CDFRXIVAGKDWGY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Ethyl 4-azidobenzoate features a benzoate core with an ethoxy carbonyl group at the para position relative to an azide (-N₃) substituent. The molecule’s planar aromatic ring facilitates π-π stacking interactions, while the azide group introduces significant dipole moments, influencing its reactivity and solid-state packing . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol | |

| SMILES Notation | CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| IUPAC Name | Ethyl 4-azidobenzoate |

The azide group’s vibrational modes, particularly the asymmetric stretching band near 2100 cm⁻¹ in infrared spectroscopy, serve as a diagnostic marker for compound identification. X-ray crystallography of analogous compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intermolecular hydrogen bonding networks involving the ester carbonyl and azide groups, which stabilize crystal lattices .

Synthesis and Manufacturing

Conventional Synthesis Pathways

Ethyl 4-azidobenzoate is typically synthesized via a three-step sequence:

-

Nitration: 4-Nitrobenzoic acid is esterified with ethanol under acidic conditions to yield ethyl 4-nitrobenzoate.

-

Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid, forming ethyl 4-aminobenzoate.

-

Diazotization and Azidation: The amine undergoes diazotization with sodium nitrite (NaNO₂) in concentrated sulfuric acid, followed by azide substitution using sodium azide (NaN₃) .

Reaction conditions critically influence yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | 85–92 |

| Reduction | SnCl₂, HCl, 0–5°C | 78–84 |

| Azidation | NaNO₂, H₂SO₄, NaN₃, 0°C | 65–72 |

Mechanistic Insights

Diazotization in strongly acidic media proceeds via the formation of a nitrosoammonium intermediate, which reacts with azide ions to displace nitrogen gas and form the azide substituent . This pathway avoids isolation of unstable diazonium salts, enhancing safety and scalability .

Chemical Reactivity and Functionalization

The azide group’s propensity for cycloaddition and reduction reactions underpins the compound’s utility:

Huisgen 1,3-Dipolar Cycloaddition

Ethyl 4-azidobenzoate reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This "click reaction" is pivotal in bioconjugation and polymer chemistry . For example, coupling with propargyl ethers yields triazole-linked liquid crystals exhibiting smectic A (SmA) phases over 50°C temperature ranges .

Staudinger Reaction

Treatment with triphenylphosphine (PPh₃) reduces the azide to an amine, generating ethyl 4-aminobenzoate and nitrogen gas. This reaction is exploited in traceless ligation strategies for peptide synthesis.

Thermal Decomposition

At temperatures exceeding 150°C, the azide group decomposes exothermically, releasing nitrogen and forming reactive nitrene intermediates. This property is leveraged in crosslinking polymers and generating carbon-centered radicals.

Applications in Materials Science and Pharmaceuticals

Liquid Crystal Displays (LCDs)

Ethyl 4-azidobenzoate derivatives enhance electro-optic performance in LCDs. A 2024 study demonstrated that triazole-banana-shaped mesogens derived from this compound reduced threshold voltages by 0.43 V and response times by 71.5 ms compared to conventional mixtures .

| Property | Value (Derivative) | Value (Control) |

|---|---|---|

| Threshold Voltage (V) | 1.05 | 1.48 |

| Response Time (ms) | 25.3 | 96.8 |

Drug Delivery Systems

The azide-alkyne cycloaddition enables site-specific functionalization of drug carriers. In anticancer prodrugs, ethyl 4-azidobenzoate serves as a linker for attaching doxorubicin to hyaluronic acid nanoparticles, improving tumor-targeted release.

Energetic Materials

The compound’s high nitrogen content (21.9% by mass) and exothermic decomposition make it a candidate for low-sensitivity explosives. Blends with oxidizers like ammonium perchlorate exhibit detonation velocities exceeding 6,800 m/s.

Recent Research Advancements

Photophysical Properties

2024 investigations revealed that UV irradiation (λ = 365 nm) induces fluorescence quenching via photoinduced electron transfer (PET) from the azide to the benzoate ring. This property is exploitable in photo-switchable sensors.

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, azidation under microwaves (100 W, 80°C) achieves 89% yield in 15 minutes versus 65% in 3 hours conventionally.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume